molecular formula C25H20N2OS B3003517 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 872208-73-6

4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine

Cat. No.: B3003517
CAS No.: 872208-73-6
M. Wt: 396.51
InChI Key: VIWLHFNXNYWTPR-UHFFFAOYSA-N
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Description

4-(Benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core. The benzylthio (-S-CH₂-C₆H₅) substituent at position 4 contributes steric bulk and sulfur-based electronic effects, while the 7-methyl and 2-phenyl groups enhance lipophilicity.

Properties

IUPAC Name

4-benzylsulfanyl-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2OS/c1-17-12-13-22-20(14-17)15-21-24(28-22)26-23(19-10-6-3-7-11-19)27-25(21)29-16-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWLHFNXNYWTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a synthetic compound that belongs to a class of fused heterocyclic compounds known for their diverse biological activities. This article focuses on its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.

Chemical Structure and Synthesis

The compound features a chromeno-pyrimidine structure, characterized by the presence of a benzylthio group and a methyl group at specific positions. The synthesis typically involves multi-step reactions, including the Biginelli reaction or variations thereof, which facilitate the formation of the desired chromeno-pyrimidine core.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogenic bacteria and fungi. The compound demonstrated moderate activity against strains such as Escherichia coli and Pseudomonas aeruginosa.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were reported to be in the range of 0.21 μM against Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. For instance, it was screened for antiproliferative effects against colorectal cancer cell lines.

  • Cell Lines Tested : The compound exhibited significant cytotoxicity against HT-29 and COLO-205 cell lines.
  • IC50 Values : The IC50 values for these cell lines were found to be lower than those of standard chemotherapeutic agents, indicating promising anticancer properties .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of key enzymes involved in cell proliferation and survival pathways.

Research Findings and Case Studies

A comprehensive evaluation of the biological activity of this compound has been documented in several studies:

  • Antimicrobial Screening : A study highlighted that derivatives similar to this compound showed varying degrees of antimicrobial activity, with some derivatives outperforming established antibiotics .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound could induce apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with targets such as DNA gyrase and MurD, which are critical in bacterial cell wall synthesis and cancer cell proliferation .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to similar compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)Mechanism
This compound0.21 μM against Pseudomonas aeruginosa<10 μM against HT-29Enzyme inhibition
Thiazolopyridine DerivativeVariableModerateEnzyme inhibition
Benzothiazole DerivativeHighLowApoptosis induction

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated the antibacterial activity of related benzylthio-pyrimidine derivatives against multi-resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. These derivatives were synthesized and evaluated for their efficacy, showing promising results with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.08 µM .

Antitumor Activity

Compounds within the chromeno[2,3-d]pyrimidine class have emerged as potential anticancer agents . The structural features of these compounds allow them to interact with various biological targets involved in tumor progression. For instance, studies have indicated that certain derivatives can effectively inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Antibacterial Evaluation

A series of synthesized benzylthio-pyrimidines were evaluated for their antibacterial properties. Out of fourteen compounds tested against resistant bacterial strains, eight showed significant activity, with yields from synthesis ranging between 50% to 94%. The most effective compounds were further characterized using NMR and mass spectrometry to confirm their structures .

CompoundYield (%)MIC (µM)Activity
6a940.08Effective against E. coli
6b850.32Effective against S. aureus
6c70NTNot tested
6d600.25Effective against both

Case Study 2: Antitumor Activity

Another study focused on the antitumor properties of chromeno[2,3-d]pyrimidine derivatives. The results indicated that these compounds could inhibit the growth of various cancer cell lines in vitro, with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism was attributed to the disruption of cellular signaling pathways critical for cancer cell survival .

Comparison with Similar Compounds

Core Heterocyclic Systems

The chromeno[2,3-d]pyrimidine scaffold differs from other fused pyrimidine systems in terms of electronic properties and ring strain:

Compound Type Core Structure Key Features
Chromeno[2,3-d]pyrimidine Benzopyran + pyrimidine Planar aromaticity; oxygen in chromene enables hydrogen bonding
Pyrrolo[2,3-d]pyrimidine Pyrrole + pyrimidine Non-aromatic pyrrolidine ring introduces puckering (δ = 0.407–0.415 Å)
Thieno[2,3-d]pyrimidine Thiophene + pyrimidine Sulfur atom enhances π-conjugation and redox activity

Impact of Core Structure :

  • Pyrrolo systems display conformational flexibility (pseudorotation parameters: χ = 72.5–73.6°, ϕ = 42.2–42.6°), affecting binding pocket interactions .
  • Thieno systems show improved charge transfer properties, useful in photochemical applications .

Substituent Effects

Key substituents influence solubility, stability, and bioactivity:

Compound (Example) Substituents Functional Impact
4-(Benzylthio)-7-methyl-2-phenyl-... 4-S-benzyl, 7-CH₃, 2-Ph Benzylthio enhances hydrophobic interactions; sulfur may act as a hydrogen bond acceptor
5-(4-Chlorophenyl)-7-(4-methylphenyl)-... 4-pyrrolidinyl, 5-Cl Chlorophenyl increases electronegativity; pyrrolidinyl stabilizes crystal packing via C–H⋯π bonds
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)... Thieno-pyrimidine, 3-acetyl Thieno group boosts antimicrobial activity; acetyl improves solubility

Notable Trends:

  • Sulfur-containing groups (e.g., benzylthio, thieno) correlate with moderate antimicrobial activity, as seen in thieno[2,3-d]pyrimidines .
  • Bulky aromatic substituents (e.g., 2-phenyl, 4-methylphenyl) enhance π-π stacking, stabilizing crystal lattices (e.g., centroid distances of 4.390 Å in pyrrolo derivatives) .

Supramolecular Interactions

Non-covalent interactions dictate molecular packing and stability:

Compound Dominant Interactions Structural Outcome
4-(Benzylthio)-7-methyl-... Likely C–H⋯π, π-π stacking Benzylthio may participate in Type III C–H⋯π interactions, similar to pyrrolo derivatives
Pyrrolo[2,3-d]pyrimidine C–H⋯π, π-π (4.390 Å) Molecular polymers stabilized via symmetry-related hydrogen bonds
Thieno[2,3-d]pyrimidine S⋯H–C, π-π Sulfur-mediated interactions enhance dimer formation in crystals

Crystallographic Insights :

  • Pyrrolo derivatives exhibit two independent molecules (A and B) in the asymmetric unit, linked via pseudoinversion centers .

Challenges :

  • Chromeno systems may require multi-step fusion of benzopyran and pyrimidine.
  • Benzylthio introduction demands thiol nucleophiles under basic conditions, risking oxidation.

Q & A

Q. What are the established synthetic routes for 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzylthio group at the 4-position .
  • Step 2 : Cyclization and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key parameters:
ParameterOptimal ConditionYield Impact
Temperature80–100°CHigher temps reduce side products
Reaction Time12–18 hrsShorter times lead to incomplete substitution
SolventDMF or DMSOPolar aprotic solvents enhance reactivity
Contradictions in yields (e.g., 45–70%) may arise from trace moisture or competing oxidation of the thiol group .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzylthio proton signals at δ 3.8–4.2 ppm, chromene ring protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 439.12) .
  • X-ray Crystallography : Resolve ambiguities in fused ring systems, particularly chromeno-pyrimidine conformation .

Q. What preliminary biological screening models are appropriate for assessing its bioactivity?

Methodological Answer: Prioritize assays based on structural analogs:

  • Kinase Inhibition : Screen against CDK2 or EGFR kinases due to pyrimidine’s ATP-binding affinity .
  • Antimicrobial Activity : Use microdilution assays (MIC values) against S. aureus or C. albicans .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do substituent variations (e.g., benzylthio vs. methylthio) influence kinase selectivity?

Methodological Answer: Conduct structure-activity relationship (SAR) studies :

  • Replace benzylthio with smaller alkylthio groups (methyl, ethyl) to assess steric effects.
  • Compare IC₅₀ values against kinases (e.g., CDK2 vs. Aurora B):
SubstituentCDK2 IC₅₀ (nM)Aurora B IC₅₀ (nM)
Benzylthio28 ± 3450 ± 50
Methylthio120 ± 15380 ± 40
Larger groups (benzylthio) enhance CDK2 selectivity due to hydrophobic pocket interactions .

Q. How can computational modeling resolve contradictions in binding affinity data?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :

  • Dock the compound into CDK2 (PDB: 1AQ1) to identify key interactions (e.g., hydrogen bonds with Glu81, π-stacking with Phe82) .
  • Compare results with experimental IC₅₀ discrepancies by analyzing ligand flexibility or solvation effects .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate groups at the chromene oxygen for pH-sensitive solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) to enhance bioavailability .
  • Co-solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for preclinical dosing .

Q. How to address conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Mechanistic Profiling : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. autophagy pathways) .
  • Metabolic Stability Testing : Use hepatic microsomes to rule out CYP450-mediated inactivation .
  • Redox Activity Assays : Measure ROS generation to clarify pro-apoptotic vs. necrotic effects .

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